ALK inhibitor 2

TSSK2 Male Contraception Kinase Inhibitor

ALK inhibitor 2 (CAS 761438-38-4), also designated compound 18, is a pyrimidine-core small molecule initially categorized under anaplastic lymphoma kinase (ALK) research reagents. However, primary biochemical profiling reveals that this compound does not exhibit significant inhibition of the ALK kinase (IC50 > 1000 nM).

Molecular Formula C23H28ClN7O3S
Molecular Weight 518.0 g/mol
CAS No. 761438-38-4
Cat. No. B608945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALK inhibitor 2
CAS761438-38-4
Molecular FormulaC23H28ClN7O3S
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
InChIInChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
InChIKeyNURCYJBMLKNYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALK Inhibitor 2 (CAS 761438-38-4): Procurement-Ready Pyrimidine Tool for TSSK2 and FAK Research


ALK inhibitor 2 (CAS 761438-38-4), also designated compound 18, is a pyrimidine-core small molecule initially categorized under anaplastic lymphoma kinase (ALK) research reagents . However, primary biochemical profiling reveals that this compound does not exhibit significant inhibition of the ALK kinase (IC50 > 1000 nM) . Instead, ALK inhibitor 2 functions as a potent and selective inhibitor of testis-specific serine/threonine kinase 2 (TSSK2; IC50 = 37 nM) and focal adhesion kinase (FAK; IC50 = 5 nM) . This misnomer has persisted in commercial catalogs, but the compound's true value lies in its utility as a tool compound for male contraceptive target validation and FAK-mediated cancer signaling studies [1][2].

Why ALK Inhibitor 2 (761438-38-4) Cannot Be Replaced by Conventional ALK Inhibitors


Procuring a standard ALK inhibitor such as Crizotinib, Ceritinib, or Alectinib as a substitute for ALK inhibitor 2 (761438-38-4) will lead to experimental failure in studies focused on TSSK2 or FAK. The compound's common name is a historical artifact; kinase selectivity profiling unequivocally demonstrates that ALK inhibitor 2 exhibits negligible activity against ALK (IC50 > 1000 nM) . In contrast, it potently inhibits TSSK2 (IC50 = 37 nM) and FAK (IC50 = 5 nM) . A researcher using a genuine ALK inhibitor would observe no TSSK2 or FAK inhibition, while a researcher mistakenly using ALK inhibitor 2 for ALK-driven assays would see no ALK inhibition. Therefore, substitution without verifying the exact CAS number and target profile will invalidate experimental outcomes. This compound must be sourced specifically for its dual TSSK2/FAK inhibitory activity, not for any ALK-related applications .

Quantitative Differentiation of ALK Inhibitor 2 (CAS 761438-38-4) Against Comparators


TSSK2 Inhibition Potency: ALK Inhibitor 2 vs. ALK Inhibitor 1 and Staurosporine

ALK inhibitor 2 (compound 18) demonstrates potent inhibition of TSSK2 with an IC50 of 37 nM, establishing it as one of the first sub-100 nanomolar inhibitors of any TSSK isoform reported . Compared to ALK inhibitor 1 (compound 17; IC50 = 31 nM), ALK inhibitor 2 exhibits slightly lower potency but offers a distinct chemical structure with a methylsulfonamide substituent that may confer different physicochemical properties [1]. Both compounds significantly outperform the broad-spectrum kinase inhibitor staurosporine (IC50 = 74 nM) in TSSK2 inhibition [2].

TSSK2 Male Contraception Kinase Inhibitor

FAK Inhibition Potency: ALK Inhibitor 2 vs. PF-562271 and NVP-TAE226

ALK inhibitor 2 exhibits potent inhibition of focal adhesion kinase (FAK) with an IC50 of 5 nM, placing it among the most potent FAK inhibitors available . This potency is comparable to the well-characterized FAK inhibitor PF-562271, which demonstrates an IC50 of 5 nM in cell-based phospho-FAK assays and 1.5 nM in cell-free assays [1]. ALK inhibitor 2 is also equipotent to NVP-TAE226 (FAK IC50 = 5.5 nM) [2]. However, unlike these established FAK inhibitors, ALK inhibitor 2 uniquely combines potent FAK inhibition with significant TSSK2 activity, offering a dual-target profile not found in conventional FAK inhibitors.

FAK Cancer Cell Migration

Kinase Selectivity Profile: ALK Inhibitor 2 is Not an ALK Inhibitor

Contrary to its name, ALK inhibitor 2 demonstrates no meaningful inhibition of the ALK kinase. In a panel of 20 human kinases including ALK, EGFR, HER2, CDK2/cyclin A, Aurora A, and JAK2, ALK inhibitor 2 at 1 μM caused less than 10% inhibition of all tested kinases except TSSK2 . Specifically, the IC50 for ALK is reported as >1000 nM, confirming the compound is inactive against its nominal target . This profile starkly contrasts with true ALK inhibitors such as Crizotinib (ALK IC50 = 29 nM) and Alectinib (ALK IC50 = 1.7 nM), which potently inhibit ALK but show negligible activity against TSSK2 [1].

Kinase Selectivity ALK Off-Target

Subtype Selectivity within the TSSK Family

ALK inhibitor 2 exhibits 15-fold higher selectivity for TSSK2 over TSSK1, a closely related homolog within the testis-specific serine/threonine kinase family . The IC50 for TSSK1 is 120 nM, compared to 8 nM for recombinant human TSSK2 (in the most sensitive assay format) . This subtype selectivity is important for studies aiming to dissect the specific roles of TSSK2 versus TSSK1 in spermatogenesis and male fertility. In contrast, compound 19 from the same series showed a reversed potency rank order (TSSK1 > TSSK2), highlighting that subtle structural modifications can invert subtype preference [1].

TSSK1 TSSK2 Kinase Selectivity

Validated Application Scenarios for ALK Inhibitor 2 (761438-38-4) Based on Quantitative Evidence


Male Contraceptive Target Validation

ALK inhibitor 2 serves as a tool compound for investigating TSSK2 as a non-hormonal male contraceptive target. With an IC50 of 37 nM against TSSK2 and 15-fold selectivity over TSSK1, it enables specific interrogation of TSSK2's role in spermatogenesis . The compound can be used in vitro to assess effects on sperm motility and flagellar function, as TSSK2 inhibition is predicted to disrupt these processes [1]. This application is supported by the compound's membership in the first series of sub-100 nanomolar TSSK inhibitors reported, making it a foundational tool in this emerging field .

FAK-Mediated Cancer Cell Migration and Invasion Studies

With potent FAK inhibition (IC50 = 5 nM), ALK inhibitor 2 can be employed as a probe to study focal adhesion kinase signaling in cancer cell migration, invasion, and metastasis . Unlike dedicated FAK inhibitors such as PF-562271, ALK inhibitor 2 offers the unique advantage of concurrent TSSK2 inhibition, allowing researchers to explore potential crosstalk between FAK and TSSK2 pathways in models where both kinases may be co-expressed [1]. The compound's clean selectivity profile (minimal inhibition of 20 other kinases at 1 μM) reduces off-target confounding in these studies .

Negative Control for ALK-Dependent Assays

Given its lack of ALK inhibitory activity (IC50 > 1000 nM), ALK inhibitor 2 can paradoxically serve as a valuable negative control compound in ALK-driven experimental systems . Researchers studying ALK fusion-driven cancers (e.g., EML4-ALK NSCLC) can use ALK inhibitor 2 to confirm that observed phenotypic effects are specifically due to ALK inhibition rather than off-target kinase engagement. This application is particularly relevant when using ALK inhibitor 2 alongside genuine ALK inhibitors like Crizotinib (ALK IC50 = 29 nM) or Alectinib (ALK IC50 = 1.7 nM) to establish target specificity [1].

Dual TSSK2/FAK Pathway Crosstalk Investigation

The unique dual-target profile of ALK inhibitor 2 (TSSK2 IC50 = 37 nM; FAK IC50 = 5 nM) positions it as a specialized tool for investigating potential signaling crosstalk between these two kinases . While FAK is ubiquitously expressed and regulates cell adhesion and migration, TSSK2 expression is largely restricted to testis and certain cancer types. In cellular models where both kinases are present, ALK inhibitor 2 can help elucidate whether coordinated inhibition of TSSK2 and FAK produces synergistic or distinct phenotypic outcomes compared to selective inhibition of either kinase alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALK inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.